Technical Guide: Synthesis of 2,3-Dimethyl-p-benzoquinone from 2,3-Dimethylphenol
Technical Guide: Synthesis of 2,3-Dimethyl-p-benzoquinone from 2,3-Dimethylphenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-p-benzoquinone via the oxidation of 2,3-dimethylphenol. The document details the chemical and physical properties of the reactant and product, explores various synthetic methodologies with a focus on experimental protocols, and summarizes quantitative data from relevant studies. Visualizations for the general experimental workflow and a relevant biological pathway involving a structurally similar quinone are provided to support the text. This guide is intended to serve as a practical resource for professionals in chemical synthesis and drug development.
Introduction
2,3-Dimethyl-p-benzoquinone, also known as o-xyloquinone, is a quinone derivative of significant interest in organic synthesis. Quinones are a class of compounds widely present in nature and are known for their diverse biological activities and roles as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The oxidation of substituted phenols, such as 2,3-dimethylphenol (2,3-xylenol), is a primary and direct route to obtaining the corresponding p-benzoquinone.[3]
This guide focuses on the core methodologies for this transformation, providing detailed experimental protocols, comparative data on different oxidative systems, and insights into the biological relevance of related benzoquinones, making it a valuable tool for researchers in medicinal chemistry and process development.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of the starting material and the final product is critical for experimental design, purification, and handling.
| Property | 2,3-Dimethylphenol (Reactant) | 2,3-Dimethyl-p-benzoquinone (Product) |
| IUPAC Name | 2,3-dimethylphenol[4] | 2,3-dimethylcyclohexa-2,5-diene-1,4-dione[5] |
| Synonyms | 2,3-Xylenol, vic-o-xylenol[6] | o-Xyloquinone, 2,3-Dimethylbenzo-1,4-quinone[5] |
| Molecular Formula | C₈H₁₀O[4] | C₈H₈O₂ |
| Molar Mass | 122.16 g/mol [4] | 136.15 g/mol [5] |
| Appearance | Colorless to brown crystalline solid[4][6] | White to yellow crystalline powder[1][5] |
| Melting Point | 70-75 °C[6] | 55-57 °C (Note: Some sources report higher values, e.g., 230-232 °C, which may refer to a different compound or require verification)[1][5] |
| Boiling Point | ~217 °C at 760 mmHg[4][6] | Not readily available |
| Solubility | Slightly soluble in water (4.57 g/L at 25 °C); soluble in most organic solvents and aqueous alkali.[4][6] | Almost insoluble in water; soluble in ethanol, acetone, chloroform, and dimethylformamide.[1] |
| CAS Number | 526-75-0[6] | 526-86-3[5] |
Synthesis Methodologies: An Overview
The oxidation of phenols with a free para-position to p-benzoquinones is a fundamental transformation in organic chemistry. Several oxidative systems have been developed, with varying degrees of selectivity, yield, and environmental impact. The choice of method often depends on substrate sensitivity, scale, and available reagents.
| Method | Oxidant / Catalyst System | Typical Solvent(s) | Key Features & Notes |
| Teuber Reaction | Dipotassium nitrosodisulfonate (Fremy's Salt)[7] | Water, Diethyl Ether, Chloroform | A mild and highly selective method for converting phenols to quinones. The reaction is often buffered.[8][9] Two moles of Fremy's salt are required per mole of phenol.[8] |
| Salcomine Catalysis | Bis(salicylidene)ethylenediiminocobalt(II) (Salcomine) / O₂ | Chloroform, Methanol, DMF | A homogeneous catalytic process using molecular oxygen as the terminal oxidant.[10][11] Reaction rate can be sensitive to substituents on the phenol.[11] |
| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) / Iodine or Metal Catalyst | Water, Isopropyl Alcohol, Acetic Acid | A "green" chemistry approach using H₂O₂. Catalysts like iodine compounds or heteropolyacids are often required to achieve good yields.[12][13] |
| Peroxy Radical Oxidation | t-Butyl hydroperoxide / Cobalt toluate | Benzene | Generates t-butyl peroxy radicals that oxidize the phenol. This method has been applied to the analogous 2,6-dimethylphenol.[14] |
Detailed Experimental Protocols
The following protocols are representative procedures for the oxidation of dimethylphenols to their corresponding p-benzoquinones. While Protocol 1 is for a closely related substrate, it is considered the gold standard for this class of transformation and is directly adaptable for 2,3-dimethylphenol.
This protocol is adapted from a verified procedure for the oxidation of 3,4-dimethylphenol and is highly applicable for 2,3-dimethylphenol.[9]
1. Reagents and Materials:
-
2,3-Dimethylphenol (1.0 eq)
-
Dipotassium nitrosodisulfonate (Fremy's Salt, (KSO₃)₂NO) (2.5 eq)[7]
-
Sodium dihydrogen phosphate (NaH₂PO₄·H₂O) buffer
-
Distilled Water
-
Diethyl Ether or Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
2. Procedure:
-
Prepare a buffer solution by dissolving sodium dihydrogen phosphate in a large volume of distilled water (e.g., 15 g in 5 L for a 0.13 mole scale reaction).[9]
-
In a large separatory funnel or reaction vessel, add the Fremy's salt (2.5 equivalents) to the buffer solution and shake or stir until the purple inorganic radical dissolves.[9]
-
Separately, dissolve the 2,3-dimethylphenol (1.0 equivalent) in an immiscible organic solvent like diethyl ether (e.g., 16 g in 350 mL for a 0.13 mole scale).[9]
-
Quickly add the phenol solution to the aqueous Fremy's salt solution.
-
Shake or stir the biphasic mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will typically change from purple to red-brown, indicating consumption of the radical.[9]
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., 3 x 400 mL chloroform) until the aqueous phase is no longer colored.[9]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[9]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure at a low temperature (20–25 °C) to avoid sublimation of the product.
-
The resulting crude crystalline product can be further purified by recrystallization or by slurrying in a minimal amount of cold ether to remove soluble impurities.[9]
Expected Yield: Yields for this reaction are typically in the range of 45-55%.[9]
This is a general procedure for the aerobic oxidation of phenols catalyzed by Salcomine.[10][11]
1. Reagents and Materials:
-
2,3-Dimethylphenol (1.0 eq)
-
Salcomine (catalytic amount, e.g., 5-10 mol%)
-
Solvent (e.g., Chloroform, Methanol, or Dimethylformamide)
-
Oxygen gas (balloon or bubbler)
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the Salcomine catalyst in the chosen solvent.
-
Saturate the solution with oxygen by bubbling O₂ gas through it for 10-15 minutes.
-
Add the 2,3-dimethylphenol to the catalyst solution and maintain a positive pressure of oxygen (e.g., via an O₂-filled balloon).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from several hours to over a day depending on the substrate.[11]
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the 2,3-dimethyl-p-benzoquinone from the catalyst and any byproducts.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate the general synthesis workflow and a relevant biological mechanism.
Caption: General experimental workflow for the synthesis and purification of 2,3-dimethyl-p-benzoquinone.
Caption: Biological pathway showing the cytotoxic mechanism of Coenzyme Q₀, an analog of 2,3-dimethyl-p-benzoquinone.[15]
Biological Relevance for Drug Development
While specific signaling pathways for 2,3-dimethyl-p-benzoquinone are not extensively documented, the broader class of 1,4-benzoquinones is of high interest to drug developers. These structures are present in biochemical cofactors like Coenzyme Q10 and form the core of drugs with therapeutic relevance in various diseases.[2]
A structurally related compound, 2,3-dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), has been shown to induce necrosis in HeLa cancer cells.[15] Its mechanism involves rapid formation of adducts with intracellular sulfhydryl groups (e.g., glutathione) via a Michael addition reaction. This adduction disrupts carbohydrate metabolism, leading to severe ATP depletion and, ultimately, necrotic cell death.[15] This mechanism (visualized above) highlights a potential avenue for anticancer drug design, where the reactivity of the quinone core is harnessed to induce targeted cell death. Furthermore, other simple benzoquinone derivatives are being investigated for their potential in treating Alzheimer's disease due to their ability to inhibit cholinesterases and exhibit antioxidant activity.[2]
Conclusion
The synthesis of 2,3-dimethyl-p-benzoquinone from 2,3-dimethylphenol is a well-established chemical transformation achievable through several reliable oxidative methods. The Teuber reaction, employing Fremy's salt, offers excellent selectivity and is a preferred method for laboratory-scale synthesis. Catalytic methods using Salcomine with molecular oxygen or hydrogen peroxide with various catalysts represent more scalable and environmentally benign alternatives. The biological activities of structurally related quinones underscore the potential of the 2,3-dimethyl-p-benzoquinone scaffold as a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and further explore this compound.
References
- 1. chembk.com [chembk.com]
- 2. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synchem.de [synchem.de]
- 6. Buy 2,3-Dimethylphenol | 526-75-0 [smolecule.com]
- 7. Frémy's salt - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
